molecular formula C12H15NO2 B1521597 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine CAS No. 1094392-46-7

1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine

Cat. No.: B1521597
CAS No.: 1094392-46-7
M. Wt: 205.25 g/mol
InChI Key: NPAVSLGWIDMBSO-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine is a secondary amine featuring a benzodioxole moiety linked to a methanamine backbone substituted with a cyclopropylmethyl group. This compound is cataloged in commercial chemical databases (e.g., Hairui Chemical, sc-326192) and has been utilized in fragment-based drug discovery and synthetic chemistry workflows .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-9(1)6-13-7-10-3-4-11-12(5-10)15-8-14-11/h3-5,9,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAVSLGWIDMBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine typically involves the following steps:

  • Benzodioxole Synthesis: The benzo[d][1,3]dioxole core can be synthesized through the cyclization of catechol derivatives under acidic conditions.

  • Amination Reaction: The cyclopropylmethyl group is introduced via an amination reaction, where an amine source reacts with a cyclopropylmethyl halide.

  • Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole with the cyclopropylmethylamine under suitable reaction conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can convert functional groups within the compound, such as converting nitro groups to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the benzodioxole ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Substitution reactions may use nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Various substituted benzodioxole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Modulation of Transporters : The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in drug absorption and resistance mechanisms, particularly in cancer treatments .
  • Anticancer Potential : Studies suggest that derivatives of this compound could be developed as anticancer agents by targeting specific cellular pathways involved in tumor growth and proliferation. The modulation of ABC transporters can enhance the efficacy of chemotherapeutic agents .

Cystic Fibrosis Treatment

One notable application is in the treatment of cystic fibrosis (CF). Compounds similar to 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine have been shown to improve the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, which are defective in CF patients. This mechanism may help restore chloride ion transport in epithelial cells .

Drug Delivery Systems

The ability of this compound to modulate transporter proteins makes it a candidate for enhancing drug delivery systems. By improving the bioavailability of co-administered drugs, it could lead to more effective treatment regimens for various diseases .

Data Tables

Activity TypeDescription
ABC Transporter ModulationEnhances drug absorption and efficacy in cancer treatment
Anticancer PotentialPossible development as an anticancer agent targeting specific pathways
Cystic Fibrosis TreatmentImproves CFTR channel function for cystic fibrosis patients

Case Study 1: Modulation of ABC Transporters

A study published in the European Patent Office highlighted the effectiveness of similar compounds in modulating ABC transporters, leading to improved therapeutic outcomes in drug-resistant cancer models. The implications suggest that this compound may have similar effects, warranting further investigation into its pharmacological profile .

Case Study 2: Cystic Fibrosis Research

Research focusing on cystic fibrosis has demonstrated that compounds structurally related to this compound can significantly enhance CFTR activity in vitro. This finding supports the potential development of new therapies aimed at restoring ion transport in CF patients .

Mechanism of Action

The mechanism by which 1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as binding to receptors, enzymes, or other biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The cyclopropylmethyl group in the target compound distinguishes it from analogs with aromatic (e.g., pyridine-2-ylmethyl, benzyl) or heterocyclic (e.g., tetrahydrofuran-2-ylmethyl) substituents.

Physicochemical Implications :

  • The cyclopropyl group may enhance metabolic stability compared to benzyl or pyridinyl groups due to reduced susceptibility to oxidative metabolism .
  • The 4-methoxybenzyl analog (CymitQuimica) forms a hydrochloride salt, suggesting improved solubility in polar solvents relative to the free base form .

Synthetic Accessibility : The target compound and its analogs are commercially available but often discontinued, highlighting challenges in sourcing .

Pharmacological and Biochemical Context

  • Notum Fragment Screening: Derivatives like compound 78 (a cyclopropanecarboxamide analog) were evaluated as Notum inhibitors, though the target compound itself lacks direct reported activity .

Biological Activity

1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine, also known by its IUPAC name, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO2
  • CAS Number : 1094392-46-7
  • IUPAC Name : this compound hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for modulating ATP-binding cassette (ABC) transporters, which are crucial in drug transport and resistance mechanisms in cells. These transporters play significant roles in the pharmacokinetics of drugs and are implicated in conditions like cystic fibrosis .

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal activity of related compounds within the 1,3-dioxolane family. For instance, derivatives have shown excellent antifungal activity against Candida albicans and significant antibacterial effects against a range of pathogens including Staphylococcus aureus and Pseudomonas aeruginosa. .

CompoundAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)
1Not effectiveNot tested
26251250
3500625
4250500

Case Study 1: Cystic Fibrosis Modulation

A study on the modulation of ABC transporters demonstrated that derivatives of the compound can enhance drug absorption in cystic fibrosis models. This was evidenced by improved therapeutic outcomes when administered alongside conventional treatments .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, various derivatives were synthesized and tested for their antimicrobial properties. The results indicated that while some compounds exhibited high efficacy against S. aureus, others were particularly effective against fungal strains like C. albicans. The structure-activity relationship (SAR) analysis suggested that substituents on the dioxole ring significantly influenced biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine
Reactant of Route 2
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1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclopropylmethyl)methanamine

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